(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396811-77-0
VCID: VC6337147
InChI: InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3
SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4
Molecular Formula: C20H20FN3OS
Molecular Weight: 369.46

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

CAS No.: 1396811-77-0

Cat. No.: VC6337147

Molecular Formula: C20H20FN3OS

Molecular Weight: 369.46

* For research use only. Not for human or veterinary use.

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone - 1396811-77-0

Specification

CAS No. 1396811-77-0
Molecular Formula C20H20FN3OS
Molecular Weight 369.46
IUPAC Name [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3
Standard InChI Key FOXVZMRHTGFDDK-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4

Introduction

Structural and Functional Analysis

The compound’s architecture combines three pharmacologically relevant fragments:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 1 (methyl) and 5 (4-fluorophenyl) modulate electronic and steric properties .

  • Methanone linker: A carbonyl group connecting the pyrazole to the piperidine ring, enabling conjugation and influencing molecular flexibility .

  • Piperidine-thiophene system: A six-membered amine ring (piperidine) with a thiophen-3-yl substituent, contributing to hydrophobic interactions and spatial arrangement.

Key Structural Features

ComponentRole in Structure and Functionality
Pyrazole (1-methyl)Enhances metabolic stability; methyl group improves lipophilicity .
4-FluorophenylIntroduces electron-withdrawing effects; fluorine optimizes pharmacokinetics .
Thiophen-3-ylProvides aromatic stacking potential; sulfur atom enables bioisosteric interactions .
PiperidineFacilitates hydrogen bonding; conformational flexibility aids receptor binding .

The compound’s planar pyrazole-thiophene arrangement and piperidine’s chair conformation suggest potential for π-π interactions and hydrophobic pocket binding in biological targets .

Synthesis and Reaction Pathways

While no direct synthesis protocol exists for this compound, analogous strategies from related molecules provide insights:

Hypothetical Synthesis Route

  • Pyrazole Formation:

    • Condensation of 4-fluorophenyl hydrazine with a methyl-substituted diketone (e.g., methyl acetoacetate) under acidic conditions .

    • Cyclization to form the pyrazole core, followed by methylation at position 1 .

  • Piperidine-Thiophene Intermediate:

    • Thiophen-3-yl substitution on piperidine via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

  • Coupling Step:

    • Friedel-Crafts acylation or carbonyl chloride-mediated linkage between the pyrazole carboxylic acid and piperidine amine.

StepReagents/ConditionsYield Optimization Factors
Pyrazole synthesisHCl, reflux, ethanolAcid catalysis accelerates cyclization .
Thiophen-piperidinePd catalyst, base (e.g., K₂CO₃), DMF/H₂OPolar aprotic solvents enhance coupling efficiency .
Final couplingSOCl₂, DCM, triethylamineAnhydrous conditions prevent hydrolysis.
TargetMechanism of ActionRelated Analog Performance
TubulinInhibition of microtubule assemblyIC₅₀ < 1 µM in some pyrazoline derivatives .
Kinases (e.g., MAPK)Competitive ATP-binding site inhibitionNanomolar potency in triazolopyrazole analogs .
Viral proteasesHydrogen bonding with catalytic residuesThiophene derivatives show broad-spectrum activity .

Physical and Chemical Properties

Predicted properties based on structural analogs:

PropertyEstimated Value/BehaviorBasis of Prediction
LogP~3.5–4.0Fluorine and thiophene contribute to lipophilicity .
Solubility (H₂O)Moderate (mg/mL range)Piperidine’s basicity enhances solubility .
Metabolic StabilityHigh (resistance to oxidation)Electron-withdrawing fluorine protects against CYP450 .
pKa~9.5 (piperidine N)Protonation at physiological pH may enhance receptor affinity .

Comparative Analysis with Related Compounds

Structural Analogues and Performance

CompoundTarget/ActivityIC₅₀/EC₅₀ RangeSource
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanonePTP inhibitorsNot reported
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivativesKinase inhibitorsLow µM
(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanoneAntiviral agentsViral replication inhibition

Future Research Directions

  • SAR (Structure-Activity Relationship) Studies:

    • Substitute the 4-fluorophenyl group with electron-donating/withdrawing moieties to optimize receptor binding .

    • Modify the thiophene position (e.g., 2-thiophenyl) to alter hydrophobic interactions.

  • In Vitro Testing:

    • Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

    • Assess antiviral efficacy against SARS-CoV-2 or influenza .

  • Computational Modeling:

    • Docking studies to predict binding to P2Y14 receptors or kinase active sites .

    • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling for drug-likeness .

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